Methyl 2-amino-2-(trifluoromethyl)hex-5-enoate
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Overview
Description
Methyl 2-amino-2-(trifluoromethyl)hex-5-enoate is an organic compound with the molecular formula C8H12F3NO2. It is characterized by the presence of an amino group, a trifluoromethyl group, and an ester functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-amino-2-(trifluoromethyl)hex-5-enoate typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as hex-5-enoic acid and trifluoromethylamine.
Esterification: The hex-5-enoic acid is esterified with methanol in the presence of an acid catalyst to form methyl hex-5-enoate.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using advanced techniques such as continuous flow reactors and automated systems to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions: Methyl 2-amino-2-(trifluoromethyl)hex-5-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The amino and trifluoromethyl groups can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or nucleophiles are employed under specific conditions to achieve substitution.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
Methyl 2-amino-2-(trifluoromethyl)hex-5-enoate has diverse applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new compounds with potential pharmaceutical applications.
Biology: The compound is studied for its interactions with biological molecules and potential use in drug discovery.
Medicine: Research explores its potential therapeutic effects and mechanisms of action in treating various diseases.
Industry: It is utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which Methyl 2-amino-2-(trifluoromethyl)hex-5-enoate exerts its effects involves interactions with specific molecular targets. The amino and trifluoromethyl groups play crucial roles in binding to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
- Methyl 2-amino-5-(trifluoromethyl)benzoate
- Methyl 2-amino-2-(trifluoromethyl)pent-4-enoate
- Methyl 2-amino-2-(trifluoromethyl)but-3-enoate
Comparison: Methyl 2-amino-2-(trifluoromethyl)hex-5-enoate is unique due to its specific structural features, such as the hex-5-enoate backbone and the positioning of the trifluoromethyl group. These characteristics influence its reactivity and interactions with other molecules, making it distinct from similar compounds .
Properties
IUPAC Name |
methyl 2-amino-2-(trifluoromethyl)hex-5-enoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12F3NO2/c1-3-4-5-7(12,6(13)14-2)8(9,10)11/h3H,1,4-5,12H2,2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGTRPXSUGOBEDL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CCC=C)(C(F)(F)F)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12F3NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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